5-(4-Chlorophenyl)pyrimidine
Overview
Description
5-(4-Chlorophenyl)pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a 4-chlorophenyl group at the 5-position
Mechanism of Action
Target of Action
The primary target of 5-(4-Chlorophenyl)pyrimidine is the enzyme dihydrofolate reductase (DHFR) of plasmodia . This enzyme plays a crucial role in the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .
Mode of Action
This compound inhibits the activity of DHFR, thereby blocking the biosynthesis of purines and pyrimidines . This inhibition leads to a failure of nuclear division at the time of schizont formation in erythrocytes and liver .
Biochemical Pathways
The action of this compound affects the de novo purine and pyrimidine biosynthesis pathways . By inhibiting DHFR, it disrupts the production of nucleic acid precursors involved in growth . This activity is highly selective against plasmodia and Toxoplasma gondii .
Result of Action
The inhibition of DHFR by this compound leads to a failure of nuclear division at the time of schizont formation in erythrocytes and liver . This results in the arrest of the life cycle of the parasite, thereby exerting its antiparasitic effects .
Biochemical Analysis
Biochemical Properties
5-(4-Chlorophenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme dihydrofolate reductase, where this compound acts as an inhibitor. This inhibition affects the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . Additionally, this compound has been shown to interact with protein tyrosine kinases, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . It also affects gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active site of dihydrofolate reductase, inhibiting its activity and preventing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts the synthesis of nucleotides, leading to impaired DNA replication and cell division. Additionally, this compound interacts with protein tyrosine kinases, inhibiting their phosphorylation activity and affecting downstream signaling pathways involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pyrimidine metabolism pathway. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, affecting the synthesis and degradation of pyrimidine nucleotides . These interactions influence metabolic flux and metabolite levels, impacting cellular processes such as DNA replication and repair .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by organic anion transporters and accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may direct this compound to specific subcellular compartments, influencing its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)pyrimidine typically involves the condensation of 4-chlorobenzaldehyde with guanidine or its derivatives under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. Common reagents used in this synthesis include sodium ethoxide or potassium carbonate as bases, and the reaction is often carried out in ethanol or methanol as solvents.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the phenyl ring can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The pyrimidine ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted phenylpyrimidines with various functional groups.
Electrophilic substitution: Nitro or sulfonyl derivatives of this compound.
Oxidation and reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
5-(4-Chlorophenyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)pyrimidine: Similar structure but with the chlorophenyl group at the 4-position instead of the 5-position.
5-(4-Bromophenyl)pyrimidine: Similar structure but with a bromine atom instead of chlorine on the phenyl ring.
5-(4-Methylphenyl)pyrimidine: Similar structure but with a methyl group instead of chlorine on the phenyl ring.
Uniqueness
5-(4-Chlorophenyl)pyrimidine is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. The presence of the chlorine atom can also enhance the compound’s ability to participate in certain chemical reactions, such as nucleophilic substitution, compared to its analogs with different substituents.
Properties
IUPAC Name |
5-(4-chlorophenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMTYHPVECLEHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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